N-Nitrosodicyclohexylamine
Overview
Description
N-Nitrosodicyclohexylamine is a type of N-nitroso compound. N-Nitrosamines are a family of potent carcinogens, and their formation and mutagenic activities have been a subject of extensive study. N-Nitrosamines can be synthesized and are known to form in various environmental and biological contexts, often through reactions involving amines and nitrosating agents (Pignatelli et al., 1987).
Synthesis Analysis
N-Nitrosodicyclohexylamine, like other N-nitrosamines, can be synthesized through nitrosation reactions involving secondary amines and nitrosating agents. The synthesis and structural characterization of N-nitrosamines involve spectroscopic methods and elemental analyses. These compounds can also undergo reactions like denitrosation, providing insights into their chemical behavior (Pignatelli et al., 1987).
Molecular Structure Analysis
The molecular structure of N-nitrosamines, including N-Nitrosodicyclohexylamine, is critical for understanding their chemical and biological activities. These structures are typically established through physico-chemical and spectroscopic data. The presence of the N-nitroso functional group is key to their chemical properties and biological activities (Pignatelli et al., 1987).
Chemical Reactions and Properties
N-nitrosamines, including N-Nitrosodicyclohexylamine, can undergo various chemical reactions, such as denitrosation. They may act as mutagens, interacting with biological macromolecules. The reactivity of these compounds is often attributed to their nitroso functional groups (Pignatelli et al., 1987).
Physical Properties Analysis
The physical properties of N-nitrosamines, including their solubility, melting points, and stability, are important for understanding their behavior in different environments. These properties are influenced by their molecular structure and can be determined through various physicochemical methods.
Chemical Properties Analysis
N-Nitrosamines are characterized by their nitroso functional groups, which are crucial for their chemical behavior. These groups confer reactivity towards other molecules and are responsible for the mutagenic and carcinogenic properties of these compounds. The chemical properties of N-nitrosamines are often studied in the context of environmental and biological systems to understand their formation, degradation, and interaction with other compounds (Pignatelli et al., 1987).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Toxicology .
Summary of the Application
N-Nitrosodicyclohexylamine (N-NO-DCHA) is used in genotoxicity research. It is formed by nitrosation from dicyclohexylamine during the application of chemical formulations used as anti-corrosion agents .
Methods of Application or Experimental Procedures
The genotoxic potential of N-NO-DCHA was investigated in V79 Chinese hamster cells using the single cell gel assay and the sister chromatid exchange (SCE) test . The cytotoxicity was determined using the neutral red assay .
Results or Outcomes
A significantly elevated and dose-dependent induction of DNA lesions was detected in a concentration range from 5 µM to 100 µM . A significant induction of SCE was found at a minimum concentration of 5 µM N-NO-DCHA .
Analytical Method Development
Specific Scientific Field
This application falls under the field of Pharmaceutical Analysis .
Summary of the Application
N-Nitrosodicyclohexylamine can be used for the analytical method development, validation, and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nitrosamines .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Formation of N-Nitroso Compounds
Specific Scientific Field
This application falls under the field of Chemical Mutagenesis .
Summary of the Application
N-Nitrosodicyclohexylamine is involved in the formation of N-Nitroso compounds. These compounds were first made more than 100 years ago by the simplest means, reaction of secondary amines with nitrous acid .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Water Analysis
Specific Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
A method based on stir bar sorptive extraction coupled with high-performance liquid chromatography was applied to simultaneously extract and determine three semipolar nitrosamines including N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine .
Methods of Application or Experimental Procedures
The effective parameters on the extraction efficiency including desorption solvent and time, ionic strength of sample, extraction time, and sample volume were systematically investigated . The optimized extraction procedure was carried out by stir bars coated with polydimethylsiloxane .
Results or Outcomes
The linear dynamic range was obtained in the range of 0.95-1000 ng/mL (r = 0.9995), 0.26-1000 ng/mL (r = 0.9988) and both 0.32-100 ng/mL (r = 0.9999) and 100-1000 ng/mL (r = 0.9998) with limits of detection of 0.28, 0.08, and 0.09 ng/mL for N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine, respectively . The average recoveries were obtained >81%, and the reproducibility of the proposed method presented as intra- and interday precision were also found with a relative standard deviation <6% .
Formation of N-Nitroso Compounds
Specific Scientific Field
This application falls under the field of Chemical Mutagenesis .
Summary of the Application
N-Nitrosodicyclohexylamine is involved in the formation of N-Nitroso compounds. These compounds were first made more than 100 years ago by the simplest means, reaction of secondary amines with nitrous acid .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Water Analysis
Specific Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
A method based on stir bar sorptive extraction coupled with high-performance liquid chromatography was applied to simultaneously extract and determine three semipolar nitrosamines including N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine .
Methods of Application or Experimental Procedures
The effective parameters on the extraction efficiency including desorption solvent and time, ionic strength of sample, extraction time, and sample volume were systematically investigated . The optimized extraction procedure was carried out by stir bars coated with polydimethylsiloxane .
Results or Outcomes
The linear dynamic range was obtained in the range of 0.95-1000 ng/mL (r = 0.9995), 0.26-1000 ng/mL (r = 0.9988) and both 0.32-100 ng/mL (r = 0.9999) and 100-1000 ng/mL (r = 0.9998) with limits of detection of 0.28, 0.08, and 0.09 ng/mL for N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine, respectively . The average recoveries were obtained >81%, and the reproducibility of the proposed method presented as intra- and interday precision were also found with a relative standard deviation <6% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dicyclohexylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNKXLBEMEABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073128 | |
Record name | N-Nitrosodicyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N-Nitrosodicyclohexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21316 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Nitrosodicyclohexylamine | |
CAS RN |
947-92-2 | |
Record name | N-Nitrosodicyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosodicyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosodicyclohexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitrosodicyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.